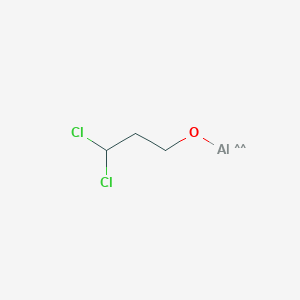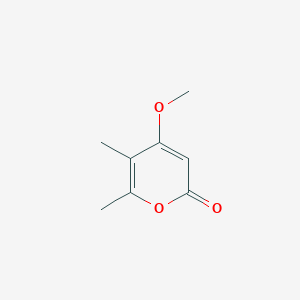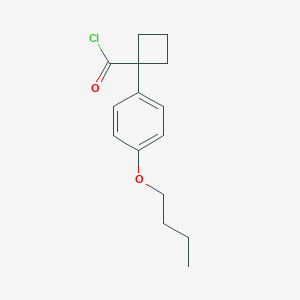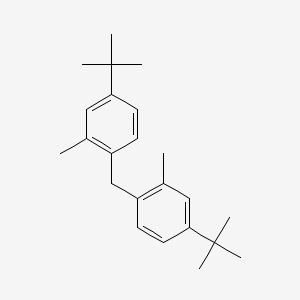![molecular formula C16H8Br2N2O3 B14495195 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] CAS No. 65239-11-4](/img/structure/B14495195.png)
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is a chemical compound with the molecular formula C16H8Br2N2O3. It is known for its unique structure, which includes an oxadiazole ring and two bromophenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] typically involves the reaction of 4-bromobenzoyl chloride with 1,2,5-oxadiazole-3,4-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] can be compared with other similar compounds, such as:
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]
These compounds share the oxadiazole core but differ in the substituents on the phenyl rings(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
65239-11-4 |
|---|---|
Formule moléculaire |
C16H8Br2N2O3 |
Poids moléculaire |
436.05 g/mol |
Nom IUPAC |
[4-(4-bromobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H8Br2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
Clé InChI |
ZLFIKYGHVNURLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


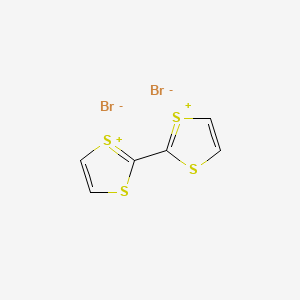
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
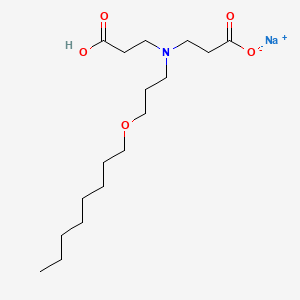
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)

